[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] (2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoate
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Overview
Description
[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] (2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoate is a novel acylated secoiridoid glucoside isolated from the aerial parts of Villarsia exaltata, a plant belonging to the Menyanthaceae family . This compound, along with its isomer 7-epiexaltoside, has been structurally elucidated using various spectroscopic techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exaltoside involves the extraction of secoiridoids from the plant Villarsia exaltata. The process typically includes solvent extraction followed by chromatographic separation to isolate the desired compound . The structural elucidation is achieved through techniques such as 1H-NMR, 13C-NMR, COSY, FAB, and FD mass spectrometry .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of exaltoside. The compound is primarily obtained through natural extraction from Villarsia exaltata. Further research and development are required to establish efficient industrial production methods.
Chemical Reactions Analysis
Types of Reactions
[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] (2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoate, being a secoiridoid glucoside, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert exaltoside into reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized secoiridoid derivatives, while reduction may produce reduced forms of exaltoside.
Scientific Research Applications
[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] (2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoate has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Research on exaltoside includes its role in plant metabolism and its potential biological activities.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: this compound may have applications in the development of natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of exaltoside involves its interaction with various molecular targets and pathways. As a secoiridoid glucoside, exaltoside may exert its effects through:
Antioxidant activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory activity: By modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] (2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoate can be compared with other similar compounds, such as:
7-Epiexaltoside: An isomer of exaltoside with similar structural features and biological activities.
Cyclopentadecanolide: A related compound found in angelica root essential oil, known for its musk-like odor.
Synthetic musks: Such as muscone and civetone, which are used in perfumery and have similar macrocyclic structures.
Properties
CAS No. |
135681-06-0 |
---|---|
Molecular Formula |
C26H36O12 |
Molecular Weight |
540.562 |
IUPAC Name |
[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] (2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C26H36O12/c1-4-15-16-10-19(36-23(32)14(3)7-5-6-13(2)8-9-27)37-24(33)17(16)12-34-25(15)38-26-22(31)21(30)20(29)18(11-28)35-26/h4,7-8,12,15-16,18-22,25-31H,1,5-6,9-11H2,2-3H3/b13-8+,14-7+/t15-,16+,18-,19-,20-,21+,22-,25+,26+/m1/s1 |
InChI Key |
BGEODRYTLBLROB-LZQWLFFSSA-N |
SMILES |
CC(=CCO)CCC=C(C)C(=O)OC1CC2C(C(OC=C2C(=O)O1)OC3C(C(C(C(O3)CO)O)O)O)C=C |
Origin of Product |
United States |
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